ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic organic compound featuring a thieno[2,3-c]pyridine core substituted with a dibutylsulfamoyl benzamido group and an ethyl ester. The compound’s structural elucidation likely employs crystallographic tools such as SHELX (for refinement) and ORTEP (for visualization), which are industry standards for small-molecule analysis .
Properties
IUPAC Name |
ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O5S2/c1-5-9-16-30(17-10-6-2)37(33,34)21-13-11-20(12-14-21)25(31)28-26-24(27(32)35-8-4)22-15-18-29(7-3)19-23(22)36-26/h11-14H,5-10,15-19H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCLSEZDLOQEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions
Thieno[2,3-c]pyridine Core Synthesis: The core structure can be synthesized through a series of cyclization reactions involving thiophene and pyridine derivatives. Common reagents used in this step include sulfur, phosphorus pentachloride, and various amines.
Introduction of Benzamido Group: The benzamido group is introduced through an amidation reaction, where a benzoyl chloride derivative reacts with an amine group on the thieno[2,3-c]pyridine core.
Addition of Dibutylsulfamoyl Group: The final step involves the sulfonation of the benzamido group with dibutylsulfamoyl chloride under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and sulfonamide groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where thienopyridine derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue in the provided evidence is ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3, C₁₅H₂₂N₂O₄S), which shares the thieno-pyridine backbone but differs in substituents . A comparative analysis is outlined below:
Functional Group Implications
- Dibutylsulfamoyl vs. In contrast, the Boc-protected amino group in the analogue is more polar, favoring solubility in aqueous environments .
- Ethyl Ester : Both compounds feature ethyl esters, which are common prodrug motifs to enhance bioavailability.
Crystallographic and Analytical Tools
Structural studies of such compounds typically rely on:
Biological Activity
Ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS Number: 1216633-47-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core substituted with various functional groups. Its molecular formula is , with a molecular weight of 586.2 g/mol. The presence of the dibutylsulfamoyl group is significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thienopyridine derivatives, including this compound. A systematic evaluation of related thienopyridines revealed that modifications at specific positions significantly influenced their antibacterial efficacy. For instance:
- In Vitro Testing : The compound was tested against various bacterial strains using the disk diffusion method. Results indicated that certain structural modifications enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
| Compound No. | Gram-positive Activity (µg/mL) | Gram-negative Activity (µg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | ≥200 |
| 5b | 6.25 | ≥200 |
The data suggest that the presence of electron-withdrawing groups can reduce activity against Gram-negative bacteria .
Anti-inflammatory Activity
Another area of interest is the compound's potential anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting key signaling molecules such as NF-κB.
- Mechanism of Action : The sulfamoyl group in the compound may enhance its ability to interact with cellular pathways involved in inflammation, potentially leading to decreased expression of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that:
- Substituent Effects : Variations in substituents on the thieno[2,3-c]pyridine ring can lead to significant changes in biological activity. For example, introducing halogens or alkyl groups at specific positions can enhance or diminish activity .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thienopyridine derivatives and evaluated their antibacterial properties against a panel of bacteria. The findings demonstrated that certain derivatives exhibited potent antibacterial effects, particularly those with specific electron-withdrawing groups .
- Inflammation Modulation : Another research effort focused on compounds similar to this compound and their ability to inhibit NF-κB activation in vitro. These compounds showed promise as anti-inflammatory agents by modulating immune responses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with functionalization of the thieno[2,3-c]pyridine core. Key steps include sulfonamide coupling (e.g., 4-(dibutylsulfamoyl)benzoyl chloride with the amino group on the thienopyridine) and esterification. Reaction parameters such as temperature (60–80°C for amide bond formation), solvent choice (DMF or dichloromethane), and catalytic agents (e.g., Hünig’s base for acid scavenging) are critical. Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor intermediates and confirm product identity .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. Purity is assessed via HPLC (>95% purity threshold) using a C18 column with acetonitrile/water gradients. Differential scanning calorimetry (DSC) can identify polymorphic forms, while elemental analysis validates stoichiometry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS guidelines: Use PPE (gloves, goggles), avoid dust formation, and ensure fume hood ventilation. Spills should be vacuumed, not swept, to prevent aerosolization. Storage requires airtight containers in dry, cool environments, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use consistent solvent controls (e.g., DMSO concentration ≤0.1%).
- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Cross-reference with structurally analogous compounds (e.g., thienopyridines with sulfonamide groups) to identify structure-activity relationships (SAR) .
Q. What strategies can optimize the compound’s solubility for in vitro assays without altering its bioactivity?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Prodrug modification : Introduce temporary hydrophilic groups (e.g., phosphate esters) cleaved in vivo.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles. Monitor stability via dynamic light scattering (DLS) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., carbonic anhydrase IX for sulfonamide derivatives).
- Validate predictions with MD simulations (GROMACS) to assess binding stability.
- Compare results with experimental IC values from enzyme inhibition assays .
Q. What crystallographic data are available to elucidate its conformation in solid-state environments?
- Methodological Answer : X-ray diffraction studies (e.g., triclinic crystal system, space group P1) reveal bond angles (e.g., C–S–N ≈ 109.6°) and packing interactions. Hydrogen bonding between the sulfamoyl group and pyridine nitrogen stabilizes the lattice. Data are accessible via CCDC deposition numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
